4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester
Description
4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative characterized by two key structural motifs:
- tert-Butyloxycarbonyl (Boc) group: Positioned at the 1-carboxylic acid site, this group enhances solubility and stability during synthetic processes while being acid-labile for selective deprotection .
- 4-(Ethoxycarbonyl)piperidino substituent: A piperidine ring linked via its nitrogen atom (piperidino) to the 4-position of the main piperidine scaffold, with an ethoxycarbonyl (-COOEt) group on the attached piperidine.
Properties
IUPAC Name |
ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-5-23-16(21)14-6-10-19(11-7-14)15-8-12-20(13-9-15)17(22)24-18(2,3)4/h14-15H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYRERJWPPGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 845305-83-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine core with ethoxycarbonyl and tert-butyl ester functional groups. The synthesis typically involves multi-step reactions, including the use of reagents such as triethylamine and sodium triacetoxyborohydride in organic solvents like dichloromethane (DCM) .
Synthesis Process
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | tert-butyl 4-(4-piperidinyloxy)-1-piperidinecarboxylate | DCM, 16h reaction time | 8.11g |
| 2 | Cyclobutyl ketone, triethylamine | 5 min addition to reaction mixture | - |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, oxazolidinone derivatives, which share structural similarities, are known to inhibit protein synthesis in gram-positive bacteria by preventing the formation of the ribosomal initiation complex . This mechanism highlights the potential of this compound in developing new antimicrobial agents.
Pharmacological Studies
In vitro studies have demonstrated that related piperidine derivatives can act on various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, compounds with similar piperidine structures have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of piperidine derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperidine-based compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated models .
Comparison with Similar Compounds
Hypothetical Properties :
- Molecular Formula : C18H31N2O4
- Molecular Weight : ~363.45 g/mol
- Key Applications : Likely serves as an intermediate in drug discovery, particularly for targeting enzymes or receptors requiring bicyclic amine scaffolds.
Comparison with Structural Analogs
The following table and analysis highlight key differences and similarities with structurally related compounds from the evidence:
Table 1: Comparative Analysis of Piperidine-1-carboxylic acid tert-butyl ester Derivatives
Structural and Functional Comparisons
- Bromo-pyrazole derivatives (e.g., ) offer synthetic versatility but require additional steps for functionalization .
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl in ) reduce basicity of the piperidine nitrogen, altering pharmacokinetic properties. The ethoxycarbonyl group in the target compound may similarly modulate electron density. Electron-donating groups (e.g., aminophenyl in ) enhance nucleophilicity for further derivatization .
- Synthetic Accessibility: Compounds with halogenated aryl groups (e.g., ) often employ palladium-catalyzed cross-coupling, whereas the target compound might require amide coupling or reductive amination for piperidino attachment . Boc deprotection (e.g., using HCl in ether, as in ) is a common step for generating free amines .
Research Findings and Data
Table 2: Analytical Characterization of Selected Analogs
Q & A
Basic: What are the optimal synthetic routes for preparing 4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and coupling of piperidine derivatives. Key steps include:
- Ammonolysis : Use of ammonia in methanol/water at 0–20°C for 7 hours to achieve ring-opening or functional group modification (e.g., converting spirocyclic intermediates to aminomethyl derivatives) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while methanol/water mixtures improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like Boc protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
